2,6-Diaminopimelic acid 2,6-Diaminopimelic acid 2,6-diaminopimelic acid is the amino dicarboxylic acid that is heptanedioic acid with amino substituents at C-2 and C-6. It has a role as an Escherichia coli metabolite. It is an amino dicarboxylic acid and a dicarboxylic fatty acid. It is functionally related to a pimelic acid. It is a conjugate acid of a 2,6-diaminopimelate(2-).
Diaminopimelic acid is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Diaminopimelate is a natural product found in Glycine max, Salmonella enterica, and Phaseolus vulgaris with data available.
A diamino derivative of heptanedioic acid with amino groups at C-2 and C-6 and the general formula (COOH)CH(NH2)CH2CH2CH2CH(NH2)(COOH).
Brand Name: Vulcanchem
CAS No.: 583-93-7
VCID: VC21539315
InChI: InChI=1S/C7H14N2O4/c8-4(6(10)11)2-1-3-5(9)7(12)13/h4-5H,1-3,8-9H2,(H,10,11)(H,12,13)
SMILES: C(CC(C(=O)O)N)CC(C(=O)O)N
Molecular Formula: C7H14N2O4
Molecular Weight: 190.20 g/mol

2,6-Diaminopimelic acid

CAS No.: 583-93-7

VCID: VC21539315

Molecular Formula: C7H14N2O4

Molecular Weight: 190.20 g/mol

* For research use only. Not for human or veterinary use.

2,6-Diaminopimelic acid - 583-93-7

Description

2,6-Diaminopimelic acid (DAP) is a key organic compound belonging to the class of alpha-amino acids. It plays a crucial role in the biosynthesis of lysine and serves as a vital component of bacterial cell walls, particularly in the peptidoglycan layer. This compound is essential for maintaining the structural integrity of bacterial cells and is found in various forms, including its meso and LL-isomers.

Biological Role

2,6-Diaminopimelic acid is a critical component of bacterial peptidoglycan, which is essential for bacterial cell wall structure and function. It is involved in the cross-linking of peptidoglycan chains, providing strength and rigidity to the bacterial cell wall . Additionally, DAP is a metabolite found in human urine due to the breakdown of gut microbes .

Synthesis and Biosynthesis

The biosynthesis of 2,6-diaminopimelic acid involves several enzymatic steps. It is synthesized from L-aspartic acid through a series of reactions, including the formation of L-tetrahydrodipicolinate, which is then converted into meso-DAP by the enzyme diaminopimelate epimerase . This process is crucial for lysine biosynthesis in bacteria.

Applications and Uses

2,6-Diaminopimelic acid is used in various applications:

  • Bacterial Cell Wall Component: It is used as a component of bacterial cell walls, making it a target for antibacterial research .

  • Proteoglycan Constituent: It is also used as a constituent of proteoglycans .

  • Research Tool: DAP is used in microbiological studies to identify and classify bacteria based on their cell wall composition.

Detection and Quantification

The detection and quantification of 2,6-diaminopimelic acid can be achieved through chemical reactions, such as the ninhydrin reaction, which is a sensitive and accurate method for its determination .

Research Findings

Recent studies have highlighted the importance of 2,6-diaminopimelic acid in bacterial cell wall integrity and its potential as a target for novel antibacterial agents. For instance, compounds that disrupt peptidoglycan synthesis could inhibit bacterial growth by affecting DAP incorporation into the cell wall.

CAS No. 583-93-7
Product Name 2,6-Diaminopimelic acid
Molecular Formula C7H14N2O4
Molecular Weight 190.20 g/mol
IUPAC Name 2,6-diaminoheptanedioic acid
Standard InChI InChI=1S/C7H14N2O4/c8-4(6(10)11)2-1-3-5(9)7(12)13/h4-5H,1-3,8-9H2,(H,10,11)(H,12,13)
Standard InChIKey GMKMEZVLHJARHF-UHFFFAOYSA-N
Isomeric SMILES C(C[C@@H](C(=O)[O-])[NH3+])C[C@@H](C(=O)[O-])[NH3+]
SMILES C(CC(C(=O)O)N)CC(C(=O)O)N
Canonical SMILES C(CC(C(=O)O)N)CC(C(=O)O)N
Melting Point 300°C
Physical Description Powder; [Alfa Aesar MSDS]
Synonyms Nicotinuricacid;Nicotinylglycine;583-08-4;Nicotinoyl-glycine;Nicotinoylglycine;2-(Nicotinamido)aceticacid;n-nicotinoyl-glycine;Nicotinurate;N-(Pyridin-3-ylcarbonyl)glycine;N-Nicotinylglycine;N-Nicotinoylglycine;N-Nicotinurate;N-Nicotinuricacid;Glycine,N-nicotinoyl-;2-(pyridin-3-ylformamido)aceticacid;N-nicotinoyl-(8CI)-Glycine;2-[(3-Pyridinylcarbonyl)amino]aceticacid;CHEBI:7563;N-(3-pyridinylcarbonyl)-glycine;ZBSGKPYXQINNGF-UHFFFAOYSA-N;Glycine,N-(3-pyridinylcarbonyl)-;2-(pyridine-3-carbonylamino)aceticacid;N-(3-pyridinylcarbonyl)-(9CI)-glycine;AC1Q5OKS;ACMC-1AP8P
Reference Blount et al. Antibacterial Lysine Analogs that Target Lysine Riboswitches Nature Chemical Biology, doi: 10.1038/nchembio842, published online 26 November 2006 http://www.nature.com/naturechemicalbiology
PubChem Compound 865
Last Modified Aug 15 2023

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator